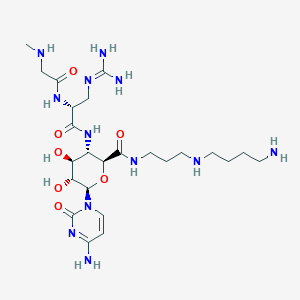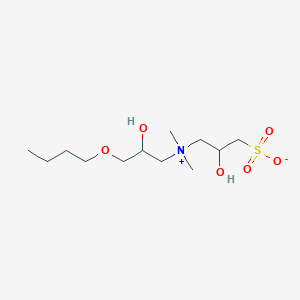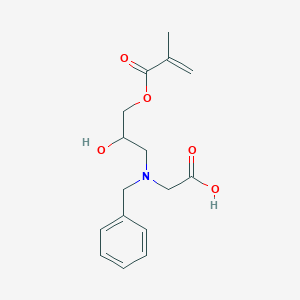
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, also known as BMGP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of glycine derivatives and is a water-soluble polymer that can be easily synthesized.
Mécanisme D'action
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine acts as a crosslinking agent by forming covalent bonds between polymer chains. It can also interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been shown to be biocompatible and non-toxic, making it suitable for use in biological systems. It has also been shown to have low immunogenicity, which makes it a promising material for medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has several advantages in lab experiments, including its ease of synthesis, water solubility, and biocompatibility. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, including the development of new synthesis methods, the investigation of its interactions with biological molecules, and the exploration of its potential applications in drug delivery and tissue engineering. Additionally, the use of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine in combination with other materials, such as nanoparticles, may lead to the development of new and innovative biomaterials.
Méthodes De Synthèse
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be synthesized by the reaction of N-benzyl glycine with methacrylic anhydride in the presence of a base catalyst. The reaction yields N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine as a white powder, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been extensively used in scientific research as a crosslinking agent for hydrogels and as a monomer for the synthesis of polymers. It has been used in the development of drug delivery systems, tissue engineering, and as a biomaterial for implants.
Propriétés
Numéro CAS |
101184-87-6 |
|---|---|
Nom du produit |
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine |
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
Clé InChI |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
SMILES canonique |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Synonymes |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



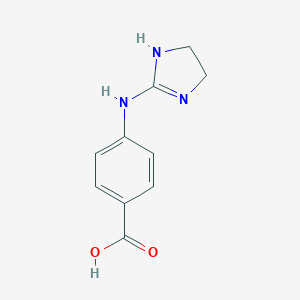

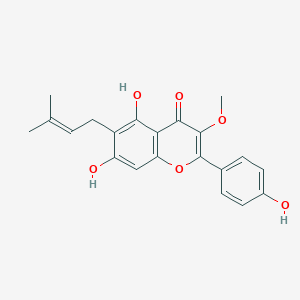

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

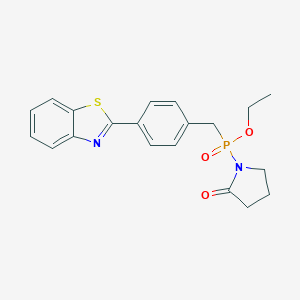
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
